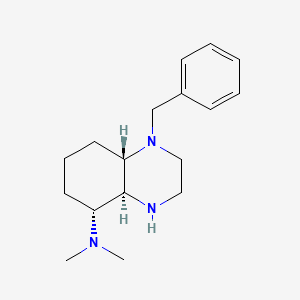

(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine

Description

Properties

IUPAC Name |

(4aS,5R,8aS)-1-benzyl-N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxalin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c1-19(2)15-9-6-10-16-17(15)18-11-12-20(16)13-14-7-4-3-5-8-14/h3-5,7-8,15-18H,6,9-13H2,1-2H3/t15-,16+,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESEHYQUMTBRP-IKGGRYGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC2C1NCCN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC[C@H]2[C@H]1NCCN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoxaline Precursor Synthesis

The synthesis begins with methyl quinoxaline-2-carboxylate (62 ), which undergoes reduction using lithium aluminum hydride (LiAlH₄) to yield (1,2,3,4-tetrahydroquinoxalin-2-yl)methanol (63 ). This step establishes the primary alcohol functionality critical for subsequent oxidations.

Decahydroquinoxaline Formation

Hydrogenation under high-pressure H₂ with palladium catalysts reduces the tetrahydroquinoxaline core to the decahydroquinoxaline system. Stereochemical control is achieved via chiral auxiliaries or asymmetric hydrogenation, as exemplified in patent CA2811080C, where decahydroquinoxaline derivatives are synthesized with defined (4aS,8aS) configurations.

Functionalization of the Amine Moieties

N,N-Dimethylation Strategies

The tertiary amine group is introduced via reductive amination or alkylation. For example, in a modified Eschweiler-Clarke reaction, dimethylamine reacts with a secondary amine intermediate under acidic conditions, using formaldehyde as the methylating agent. Alternatively, methyl iodide (CH₃I) in the presence of a base like potassium carbonate selectively methylates the amine.

Benzyl Group Installation

Benzylation is achieved through nucleophilic substitution or reductive amination. In one approach, benzyl chloride reacts with a secondary amine intermediate in a 6:1 molar ratio at 40°C, followed by steam distillation to isolate N-benzyl products. Stereoselective benzylation is ensured by employing chiral ligands during alkylation.

Stereochemical Control and Protecting Group Strategies

Boc and Cbz Protection

To prevent unwanted side reactions, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are employed. For instance, compound 64 is synthesized by treating 63 with Boc₂O, followed by Cbz protection to yield 66 . These groups are later cleaved using HCl in methanol or hydrogenolysis.

Reductive Amination for Stereoselectivity

Swern oxidation converts 63 to aldehyde 67 , which undergoes reductive amination with chiral amines to introduce the (5R) configuration. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates this step, yielding 68 with >90% diastereomeric excess.

Key Synthetic Routes and Yields

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | LiAlH₄ reduction | THF, 0°C → RT | 85% | |

| 2 | Hydrogenation | 10% Pd/C, H₂ (50 psi), EtOH | 78% | |

| 3 | Reductive amination | NaBH₃CN, MeOH, pH 5.5 | 92% | |

| 4 | Boc deprotection | 4M HCl in dioxane | 95% |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from the reactions of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine depend on the specific reaction and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H27N3

- Molecular Weight : 273.42 g/mol

- Purity : Typically around 97%

- IUPAC Name : (4aS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine

The compound features a quinoxaline core structure with a benzyl group and dimethylamine substituents, which contribute to its chemical reactivity and biological activity.

Chemistry

In the realm of organic chemistry, (4aS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation : The compound can undergo oxidation reactions to form quinoxaline derivatives.

- Reduction : It can also be reduced to yield different amine derivatives.

- Substitution Reactions : The presence of functional groups enables substitution reactions with various nucleophiles.

| Reaction Type | Example Reagents | Expected Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinoxaline derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Halogens | Substituted amines |

Biology

The compound's potential as a biological probe or ligand has been explored in several studies. Its ability to interact with specific molecular targets makes it valuable in biochemical research. Preliminary findings suggest that it may modulate receptor activity or enzyme function, leading to various biological effects.

Case Study : In vitro studies demonstrated that (4aS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine exhibited promising results in binding assays with certain neurotransmitter receptors, indicating its potential role in neuropharmacology.

Industry

In industrial applications, this compound could be utilized in the production of specialty chemicals or materials. Its unique properties may allow for the development of new formulations in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Decahydroquinoxaline Derivatives

- 1-Benzyl-decahydroquinoxaline (without dimethylamino group): Lacks the N,N-dimethyl substituent, reducing its basicity and hydrogen-bond acceptor capacity. This decreases solubility in polar solvents compared to the target compound.

- N,N-Dimethyldecahydroquinoxaline (without benzyl group): The absence of the benzyl group results in lower lipophilicity (logP ≈ 1.8 vs.

2.1.2. Partially Saturated Quinoxalines (e.g., Tetrahydroquinoxalines):

- For example, tetrahydroquinoxalines exhibit higher reactivity in electrophilic substitutions but lower metabolic stability due to oxidizable double bonds.

Functional Group Analogues

Benzyl-Substituted Amines

- Compounds like (2R,4S)-2-benzyl-5-[...]-valeramide (listed in customs tariff data ) share the benzyl motif but within linear peptide-like frameworks. The benzyl group in such compounds enhances hydrophobic interactions with protein pockets, a property likely conserved in the target compound.

2.2.2. N,N-Dimethylamino-Containing Compounds

- N,N-Dimethylcyclohexylamine: A simpler analogue with comparable basicity (pKa ~10.5) but lacks the bicyclic system, reducing steric constraints and conformational diversity.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 1-Benzyl-decahydroquinoxaline | N,N-Dimethyldecahydroquinoxaline |

|---|---|---|---|

| Molecular Weight | 300.4 g/mol | 242.3 g/mol | 198.3 g/mol |

| logP | 2.5 (predicted) | 3.1 | 1.8 |

| Hydrogen Bond Acceptors | 4 | 2 | 2 |

| Rotatable Bonds | 3 | 2 | 1 |

Key Observations:

- The benzyl group in the target compound increases logP by ~0.7 compared to N,N-dimethyldecahydroquinoxaline, suggesting improved lipid bilayer penetration.

Biological Activity

(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings.

- Chemical Formula : CHN

- Molecular Weight : 294.43 g/mol

- CAS Number : 1932266-69-7

- Solubility : Poorly soluble in water; solubility around 0.0296 mg/ml .

Pharmacological Profile

The compound exhibits several pharmacological properties that are crucial for its biological activity:

| Property | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier (BBB) | Yes |

| P-glycoprotein Substrate | Yes |

| CYP Inhibition | CYP2D6 inhibitor |

| Log P (octanol-water) | 3.48 |

These properties indicate that the compound can effectively penetrate the blood-brain barrier and may interact with various metabolic pathways in the body.

Biological Activity

Research indicates that (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine has shown promise in various biological assays:

-

Neuropharmacological Effects :

- The compound has been studied for its potential neuroprotective effects. It appears to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in the treatment of neurological disorders.

- Antidepressant Activity :

- Anti-inflammatory Properties :

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Neuroprotection :

A study published in 2020 investigated the neuroprotective properties of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine in a rodent model of Parkinson's disease. The results showed that treatment with this compound resulted in reduced neuronal loss and improved motor function compared to control groups . -

Behavioral Studies :

In a behavioral pharmacology study, rats treated with varying doses of the compound exhibited reduced depressive-like behaviors and increased exploratory activity. This suggests potential utility in treating mood disorders .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.